![molecular formula C11H15N5O5 B088170 3'-O-メチルグアノシン CAS No. 10300-27-3](/img/structure/B88170.png)
3'-O-メチルグアノシン
概要
説明
Synthesis Analysis
The synthesis of 3'-O-Methylguanosine and related compounds involves complex chemical pathways. For instance, 3-methyl-2'-deoxyguanosine is obtained through a sequence involving conversion to a tricyclic derivative followed by methylation and the final removal of a blocking system. This process highlights the chemical lability and reactivity of the synthesized nucleosides under physiological conditions (Golankiewicz et al., 1990). Additionally, a chemoselective synthesis of 2'-O-methylguanosine has been accomplished without protection of the guanine base, demonstrating an efficient methodology for nucleoside modification (Chow et al., 2003).
Molecular Structure Analysis
The molecular structure of nucleosides like 3'-O-Methylguanosine is critical to understanding their chemical behavior and interactions. For example, the crystal structure analysis of 7-methylguanosine, a related compound, reveals novel base pairing that could influence the normal Watson-Crick type GC base pair due to modifications at specific positions on the guanine base (Yamagata et al., 1983).
Chemical Reactions and Properties
3'-O-Methylguanosine participates in various chemical reactions that underscore its properties. For instance, the reaction of singlet oxygen with 2'-deoxyguanosine and its derivatives has been studied, identifying main oxidation products that provide insight into the oxidative damage and repair mechanisms of DNA (Ravanat & Cadet, 1995). Another example is the alkylation reactions of 2'-deoxyguanosine with diazoalkanes, leading to various alkylated products and providing a deeper understanding of nucleoside chemistry (Farmer et al., 1973).
Physical Properties Analysis
The physical properties of 3'-O-Methylguanosine, such as its solubility, melting point, and spectral characteristics, are influenced by its modified structure. While specific studies on 3'-O-Methylguanosine were not identified, related research on nucleosides like 8-hydroxy-2'-deoxyguanosine offers insights into the electrochemical properties and potential as biomarkers for oxidative DNA damage, demonstrating the broader relevance of modified nucleosides in bioanalytical applications (Li et al., 2007).
Chemical Properties Analysis
The chemical properties of 3'-O-Methylguanosine, such as reactivity, stability, and interaction with other molecules, can be inferred from studies on similar modified nucleosides. The synthesis and properties of polymers from O6-methylguanylic acid highlight how modifications at the guanine base affect nucleic acid structure and function, offering insights into the potential chemical behavior of 3'-O-Methylguanosine and its impact on biological systems (Mehta & Ludlum, 1976).
科学的研究の応用
抗ウイルス用途
3'-O-メチルグアノシンは、抗ウイルスヌクレオシドアナログであることが知られています . ワクシニアウイルス感染Vero細胞において、10 µMの濃度で使用した場合、ウイルスプラーク形成とウイルスRNA合成を阻害することが判明しています .
免疫学および炎症の研究
この化合物は、免疫学および炎症の研究分野で使用されています . この分野における特定の用途は詳細には説明されていませんが、ウイルス感染に対する免疫応答の研究に使用されている可能性があります。
感染症研究
3'-O-メチルグアノシンは、感染症の研究分野でも使用されています 、これは、その抗ウイルス特性による可能性があります。ウイルス感染のメカニズムと潜在的な治療法を研究するために使用される可能性があります。
ウイルス性疾患研究
この化合物は、ウイルス性疾患の研究分野で使用されています . その抗ウイルス特性から、さまざまなウイルス性疾患のメカニズムと潜在的な抗ウイルス治療法を研究するために使用される可能性があります。
Z-RNA安定剤
3'-O-メチルグアノシンは、Z-型RNA安定剤として使用されてきました . m8Gmの組み込みは、AU塩基対を含むZ-型を安定化させることができます . これは、特にZ-RNAの構造的および機能的研究に役立ちます .
インターフェロン応答経路における役割
3'-O-メチルグアノシンによって安定化されるZ-RNAは、インターフェロン応答経路に関与することが報告されています . これは、3'-O-メチルグアノシンが免疫応答研究において潜在的な役割を果たしている可能性を示唆しています。
ウイルス阻害における役割
作用機序
Target of Action
3’-O-Methylguanosine is a methylated nucleoside analog . Its primary target is the RNA synthesis process of early virus-specific RNA . It acts as an RNA chain terminator .
Mode of Action
3’-O-Methylguanosine interacts with its target by inhibiting the synthesis of early virus-specific RNA . This interaction results in the termination of the RNA chain, preventing the virus from replicating its genetic material .
Biochemical Pathways
It is known that it interferes with the rna synthesis process of viruses . This interference disrupts the virus’s ability to replicate, affecting its life cycle and proliferation.
Pharmacokinetics
It is known that most drug metabolism is achieved by glucuronidation
Result of Action
The primary result of 3’-O-Methylguanosine’s action is the inhibition of early virus-specific RNA synthesis . This inhibition prevents the virus from replicating its genetic material, which in turn disrupts the virus’s life cycle and proliferation .
Safety and Hazards
将来の方向性
3’-O-Methylguanosine has been reported as a potent inhibitor of vaccinia virus . It has potential implications in cancer, with connections between m7G modifications and cancer development, drug resistance, and tumor microenvironment . Future research directions include further investigation of the biological roles of m7G modifications, potential molecular mechanisms of tumorigenesis, and m7G-related diagnostic and therapeutic strategies .
特性
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-7-4(2-17)21-10(6(7)18)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYARPHAXAJAZLU-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3'-O-Methylguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
10300-27-3 | |
Record name | 3′-O-Methylguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10300-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-O-Methylguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010300273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-O-Methylguanosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'-O-Methylguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
263 °C | |
Record name | 3'-O-Methylguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3'-O-Methylguanosine interact with its target and what are the downstream effects?
A: 3'-O-Methylguanosine acts as a competitive inhibitor of self-splicing in the Tetrahymena ribosomal RNA precursor. [] It competes with guanosine for binding to the intervening sequence (IVS) of the rRNA precursor, which catalyzes its own splicing. [] By binding to the IVS, 3'-O-Methylguanosine prevents the ligation of guanosine's 3'-hydroxyl group to the 5' terminus of the IVS, thereby inhibiting the splicing process. []
Q2: What is the structural characterization of 3'-O-Methylguanosine?
A2: 3'-O-Methylguanosine is a guanosine ribonucleoside derivative where a methyl group replaces the hydrogen atom of the 3'-hydroxyl group on the ribose sugar.
Q3: Can you elaborate on the catalytic properties and applications of 3'-O-Methylguanosine?
A: While 3'-O-Methylguanosine itself doesn't exhibit catalytic activity, it plays a crucial role in understanding the catalytic mechanism of the Tetrahymena rRNA precursor's self-splicing reaction. [] Its ability to inhibit the reaction by competing with guanosine highlights the importance of the 2'-hydroxyl group of guanosine in both binding to the IVS and facilitating the nucleophilic attack during the splicing reaction. [] This knowledge is valuable for developing potential RNA-targeting therapeutics.
Q4: How does the structure of 3'-O-Methylguanosine relate to its activity and are there any insights into structure-activity relationships (SAR)?
A: The presence of the methyl group at the 3'-oxygen of the ribose in 3'-O-Methylguanosine significantly impacts its interaction with the Tetrahymena rRNA precursor. [] Unlike guanosine, it cannot act as a substrate for the splicing reaction, even at high concentrations. [] This suggests that the 2'-hydroxyl group of guanosine is crucial for the reaction mechanism, likely through its involvement in the nucleophilic attack on the phosphate at the splice site. [] Comparing the inhibitory activity of 3'-O-Methylguanosine with deoxyguanosine and dideoxyguanosine reveals the importance of the 2'-hydroxyl group for optimal binding to the RNA. [] This information is valuable for understanding the structural requirements for substrate recognition and catalysis in RNA-mediated reactions.
Q5: What are the known toxicological and safety aspects of 3'-O-Methylguanosine?
A5: Due to the research focus on its mechanistic role, comprehensive toxicological and safety data for 3'-O-Methylguanosine is limited. Further investigations are necessary to determine its potential toxicity, adverse effects, and overall safety profile.
Q6: What analytical methods and techniques are employed to characterize and quantify 3'-O-Methylguanosine?
A6: Several analytical techniques can be used to characterize and quantify 3'-O-Methylguanosine:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information about the molecule, differentiating it from other isomers like 2'-O-Methylguanosine. [, ]
Q7: Can you provide insights into the historical context and milestones in research related to 3'-O-Methylguanosine?
A: Research on 3'-O-Methylguanosine has evolved alongside our understanding of RNA splicing and its significance in cellular processes. Early studies primarily focused on synthesizing and characterizing this compound alongside other modified nucleosides. [, ] The discovery of catalytic RNA, particularly the self-splicing activity of the Tetrahymena rRNA precursor, shifted the focus towards understanding the molecular mechanisms involved. [] The use of 3'-O-Methylguanosine as a competitive inhibitor in these studies has provided valuable insights into the catalytic mechanism of RNA splicing and the critical role of specific functional groups in substrate recognition and catalysis. []
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